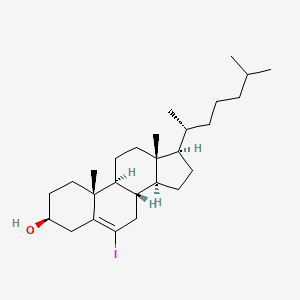

6-Iodocholesterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

74920-44-8 |

|---|---|

Molecular Formula |

C27H45IO |

Molecular Weight |

512.5 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-6-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H45IO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-23,29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,26-,27-/m1/s1 |

InChI Key |

BWBDFSZMGKKIFA-OLSNINGUSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)I)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C4[C@@]3(CC[C@@H](C4)O)C)I)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)I)C |

Synonyms |

6 beta-iodocholesterol 6-iodocholest-5-en 3 beta-ol 6-iodocholesterol 6-iodocholesterol, (3beta)-isomer 6-iodocholesterol, (3beta)-isomer, 131I-labeled 6beta-iodocholesterol |

Origin of Product |

United States |

Historical Trajectories and Seminal Research on Iodinated Cholesterol Analogs

Genesis and Early Investigations of Iodinated Cholesterol Analogs in Research

The 1970s witnessed the dawn of adrenal scintiscanning with the development of radioiodinated cholesterol analogs. nih.govsnmjournals.org The foundational concept was to leverage the adrenal cortex's inherent mechanism of cholesterol uptake for the synthesis of hormones like aldosterone. nih.gov This led to the initial synthesis of 19-iodocholesterol, a molecule where a radioactive iodine atom was attached to the cholesterol structure. nih.govwikipedia.org

Early investigations focused on labeling these cholesterol derivatives with radioactive isotopes of iodine, such as Iodine-131 (B157037) (¹³¹I), to enable external imaging. nih.govsnmjournals.org These pioneering studies aimed to create a noninvasive method to evaluate adrenal function and identify abnormalities. nih.govsnmjournals.org The initial work with 19-iodocholesterol demonstrated the feasibility of this approach, showing that the radiolabeled analog could indeed localize in the adrenal glands, providing a functional map of cholesterol uptake. nih.gov

Evolution from 19-Iodocholesterol to 6-Iodocholesterol (NP-59) as Experimental Tracers

While 19-iodocholesterol was a groundbreaking development, further research revealed opportunities for improvement. During the synthesis of ¹³¹I-19-iodocholesterol, a radiochemical impurity was consistently observed. frontiersin.orgsnmjournals.org This impurity was later identified as 6β-iodomethyl-19-nor-cholesterol, which was given the designation NP-59. frontiersin.orgresearchgate.net

Subsequent comparative studies in animal models, including rats and dogs, demonstrated that NP-59 possessed superior characteristics as an adrenal imaging agent compared to its predecessor, 19-iodocholesterol. researchgate.netoup.comosti.gov Research indicated that NP-59 exhibited a significantly higher concentration in the adrenal cortex. oup.comosti.gov This enhanced uptake was a critical advancement, as it allowed for more rapid and clearer imaging of the adrenal glands. oup.comosti.gov

One of the key advantages of NP-59 was its more intense and rapid uptake by the adrenal cortex, which resulted in less background activity from surrounding tissues. oup.comosti.gov This improved target-to-background ratio enabled earlier and more definitive interpretation of the scintigraphic images. oup.comosti.gov Tissue distribution studies revealed that NP-59 concentrated in the adrenal cortex at levels up to five times higher than 19-iodocholesterol, without a corresponding increase in concentration in other tissues. oup.comosti.gov

The transition from 19-iodocholesterol to NP-59 marked a pivotal evolution in adrenal imaging. The superior performance of NP-59, characterized by its higher adrenal uptake and better imaging characteristics, established it as the preferred radiotracer for evaluating a range of adrenal disorders. nih.govoup.comosti.gov This progression from an initial concept to a refined and more effective agent underscores the iterative nature of scientific discovery in the development of diagnostic tools.

| Compound | Key Research Finding | Reference |

| 19-Iodocholesterol | First radioiodinated cholesterol analog developed for adrenal scintiscanning in the 1970s. nih.govsnmjournals.org | nih.govsnmjournals.org |

| This compound (NP-59) | Identified as a radiochemical impurity during the synthesis of 19-Iodocholesterol. frontiersin.orgsnmjournals.org | frontiersin.orgsnmjournals.org |

| This compound (NP-59) | Demonstrated 3 to 5 times higher adrenal uptake compared to 19-Iodocholesterol in animal studies. frontiersin.orgoup.comosti.gov | frontiersin.orgoup.comosti.gov |

| This compound (NP-59) | Showed more rapid and intense adrenal cortical uptake, allowing for earlier and clearer imaging. oup.comosti.gov | oup.comosti.gov |

| Parameter | 19-Iodocholesterol | This compound (NP-59) | Reference |

| Adrenal Uptake | Lower | 3-5 times higher | frontiersin.orgoup.comosti.gov |

| Image Quality | Less prominent uptake, more background activity | More rapid and intense uptake, less background activity | oup.comosti.gov |

| Time to Interpretation | Longer | Shorter | oup.comosti.gov |

Synthetic Methodologies and Radiochemical Considerations for 6 Iodocholesterol Research Probes

Synthetic Pathways for 6-Iodocholesterol and its Precursors.

This compound, often referred to as NP-59 (6β-iodomethyl-19-norcholest-5(10)-en-3β-ol), is a significant cholesterol analog used in imaging and research. Its synthesis is closely related to 19-iodocholesterol, an isomer that can rearrange to form NP-59 upon heating, particularly during isotopic exchange reactions wikipedia.orgfishersci.se.

The synthesis of NP-59 can involve multi-step pathways. One reported approach describes a four-step synthesis starting from a protected tosylate intermediate (compound 5). This intermediate is deprotected at the 3-position to yield compound 6, which then undergoes iodination and rearrangement upon heating with potassium iodide (KI) wikipedia.org. This one-step iodination/rearrangement is considered a straightforward and reliable method for accessing NP-59 from its precursors wikipedia.org.

Another precursor, 19-iodocholesterol, is typically synthesized by iodinating cholesterol at the C19 position using iodine monochloride (ICl) in dichloromethane. The 3β-hydroxyl group is then protected with acetic anhydride (B1165640) to form 19-iodocholesterol-3β-acetate. Purification is achieved through recrystallization from methanol, yielding a product with over 98% purity sigmaaldrich.com. Furthermore, 6-iodocholest-5-en-3β-ol can be directly prepared from 6-chloromercuricholest-5-en-3β-ol wikipedia.org.

Radiolabeling Techniques for this compound Analogs.

Radiolabeling of this compound derivatives is critical for their application as research probes, enabling their detection and quantification in biological systems. The primary methodologies include isotopic exchange and direct iodination.

Isotopic Exchange and Direct Iodination Methodologies.

Isotopic Exchange: This is a widely documented method for incorporating radioactive iodine into cholesterol derivatives sigmaaldrich.comepa.gov. It involves the replacement of a stable iodine atom in a precursor molecule with a radioactive iodine isotope. For instance, 6β-[131I]iodomethyl-19-norcholesterol (NCL-6-131I-E) has been synthesized by reacting 6β-(2'-iodo)ethyl-19-norcholest-5(10)-en-3β-ol with sodium iodide-131 ([131I]NaI) in a hydrothermal melt state at 150°C. This reaction can achieve a radiochemical yield of 95% within 30 minutes, with minimal contamination by free iodide (less than 5%) sigmaaldrich.com. Isotopic exchange can also be performed by refluxing the non-radioactive 6-iodomethylnorcholesterol with Na131I in solvents such as acetone (B3395972) or ethanol (B145695), though this may result in a crude product with lower purity (75-90%) requiring further purification fishersci.se. A non-isotopic exchange method has also been described for preparing radioiodinated 6-[125I]iodocholesterol from 6-bromocholesterol and radioiodide ion in a molten state nih.gov.

Direct Iodination: An alternative approach involves the direct preparation of radiolabeled 6-iodocholest-5-en-3β-ol from organomercury precursors. Specifically, iodine-125 (B85253) (125I) and iodine-131 (B157037) (131I) labeled 6-iodocholest-5-en-3β-ol can be prepared directly from 6-chloromercuricholest-5-en-3β-ol and [125I] or [131I]sodium iodide. This method yields "no-carrier-added" specific activity material with excellent radiochemical purity, and the entire procedure can be completed within 10 minutes using 95% ethanol as the solvent wikipedia.org.

Production and Integration of Various Radioisotopes for this compound Derivatives (e.g., Iodine-123, Iodine-125, Iodine-131, Fluorine-18).

Several radioisotopes are integrated into this compound derivatives to serve different research and diagnostic purposes, primarily due to their distinct decay characteristics and half-lives.

Iodine-131 (131I): This gamma-emitting radioisotope is widely used for labeling iodocholesterol (B1628986), particularly for scintigraphy and single-photon emission computed tomography (SPECT) imaging wikipedia.orgsigmaaldrich.comnih.govnih.govsci-toys.com. 131I is typically produced in a nuclear reactor nih.gov. Its half-life of 8.02 days makes it suitable for applications requiring a longer imaging window, although it is limited by lower spatial resolution compared to positron emission tomography (PET) agents wikipedia.orguni.lu.

Iodine-125 (125I): With a longer half-life of 59.4 days, 125I is commonly employed in research and preclinical studies for investigating pharmacokinetics, metabolism, and biodistribution of radiolabeled molecules fishersci.senih.govuni.lu. It is also used for SPECT imaging wikipedia.org.

Iodine-123 (123I): This isotope is preferred for SPECT imaging due to its favorable gamma energy (159 keV) and shorter half-life of 13.2 hours, which results in a lower radiation dose compared to 131I wikipedia.orgnih.govwikipedia.org. 123I is typically produced using a cyclotron, often via an indirect method involving the decay of chemically inert Xenon-123 (123Xe) to achieve higher purity nih.gov.

Fluorine-18 (B77423) (18F): To overcome the limitations of iodine isotopes in PET imaging, such as lower spatial resolution and higher radiation dosimetry, a fluorine-18 analogue of NP-59, known as FNP-59, has been developed wikipedia.orgsci-toys.comwmo.int. The radiosynthesis of [18F]FNP-59 is a multi-step process, with efforts focused on optimizing fluorination steps using mild reagents like TBAF(pinacol)2 to avoid undesired side reactions wikipedia.org. Fluorine-18, with a half-life of 109.77 minutes, is a positron-emitting isotope that offers superior spatial resolution for PET imaging wikipedia.orgsci-toys.comnih.gov. It can be integrated into biomolecules using prosthetic groups, simplifying the labeling process nih.gov.

The following table summarizes key radiolabeling outcomes for this compound derivatives:

| Compound | Radioisotope | Method | Precursor | Yield (%) | Time | Purity (%) | Reference |

| 6β-[131I]iodomethyl-19-norcholesterol | Iodine-131 | Isotopic Exchange | 6β-(2'-iodo)ethyl-19-norcholest-5(10)-en-3β-ol | 95 | 30 min | >95 (free iodide <5%) | sigmaaldrich.com |

| 6-iodocholest-5-en-3β-ol | Iodine-125/131 | Direct Iodination | 6-chloromercuricholest-5-en-3β-ol | N/A | 10 min | Excellent | wikipedia.org |

| 6-iodomethylnorcholesterol (crude/purified) | Iodine-131 | Isotopic Exchange | 6-iodomethylnorcholesterol (non-radioactive) | ~70 | N/A | 75-90 (crude), 97 (purified) | fishersci.se |

Radiochemical Purity and Stability Assessments in Research Probe Preparation.

The radiochemical purity (RCP) and stability of research probes are paramount for accurate experimental results and reliable imaging. Radiochemical purity refers to the proportion of the radionuclide that is present in the desired chemical form nih.govnih.gov. Impurities can degrade image quality, increase radiation dose to non-target tissues, and lead to incorrect localization, thereby compromising diagnostic accuracy nih.gov.

Assessment Methods: Radiochemical purity is typically assessed using chromatographic techniques. Thin-layer chromatography (TLC) is a widely employed method for evaluating the purity of radiopharmaceuticals fishersci.sesigmaaldrich.comnih.gov. Instant-thin layer chromatography (ITLC) is recognized as a rapid and high-resolution technique suitable for analyzing small samples of various radiopharmaceuticals in clinical applications nih.gov. These methods help confirm that the radioactive isotope is indeed incorporated into the desired compound and not present as free iodide or other radioactive byproducts fishersci.sesigmaaldrich.com. For instance, preparations of 6β-[131I]iodomethyl-19-norcholesterol have demonstrated less than 5% contamination by free iodide sigmaaldrich.com. High purity, often exceeding 97%, is a crucial requirement for these probes fishersci.sedrugbank.comchem960.com.

Stability Assessments: The stability of this compound derivatives is critical for their shelf-life and efficacy. Studies have shown that 6-iodomethylnorcholesterol (NP-59) exhibits improved stability against deiodination compared to 19-iodocholesterol wikipedia.org. Specific stability findings include:

Neat 6-iodomethylnorcholesterol, when sealed in glass under nitrogen and stored at 0°C, maintains 98 mole% chemical purity for at least three months drugbank.com.

Formulated 6-iodomethylnorcholesterol labeled with iodine-125 or iodine-131, when stored at 5°C, remains greater than 97% radiochemically pure for a minimum of 15 days drugbank.com.

In contrast, labeled 19-iodocholesterol, when formulated and stored under similar conditions, shows significant decomposition, with approximately 20% degradation after three weeks and 40% after six weeks drugbank.com.

Thermal decomposition is identified as a primary factor contributing to the degradation of 131I-19-iodocholesterol in its standard formulation uni-freiburg.de. Radiochemical instability during analysis has also been noted for iodocholesterol chem960.comuni.lu.

The following table summarizes the chemical and radiochemical stability of this compound and 19-iodocholesterol:

| Compound | Storage Conditions | Chemical Purity Maintained | Radiochemical Purity Maintained | Duration | Reference |

| Neat 6-iodomethylnorcholesterol | Sealed, Nitrogen, 0°C | 98 mole% | N/A | 3 months | drugbank.com |

| Formulated 6-iodomethylnorcholesterol-125I/131I | Formulation, 5°C | N/A | >97% | At least 15 days | drugbank.com |

| Neat 19-iodocholesterol | Dark, 25°C | 98 mole% | N/A | 3 months | drugbank.com |

| Formulated 19-iodocholesterol (labeled) | Formulation, 5°C | N/A | 80% (after 3 weeks), 60% (after 6 weeks) | 3-6 weeks | drugbank.com |

Biochemical and Cellular Mechanisms of 6 Iodocholesterol Interaction in Experimental Systems

Cholesterol Analog Transport and Cellular Uptake Mechanisms

The cellular uptake of cholesterol analogs like 6-Iodocholesterol is a complex process, primarily mediated by mechanisms involved in native cholesterol transport. These mechanisms facilitate the compound's accumulation in specific tissues, which is essential for its diagnostic applications.

Role of Lipoprotein Receptors (e.g., LDL Receptors) in this compound Internalization Pathways

This compound, particularly its Iodine-131 (B157037) labeled form (NP-59), is internalized by adrenocortical cells following binding to low-density lipoprotein (LDL) receptors ncats.ionih.gov. This receptor-mediated endocytosis is a fundamental pathway for cholesterol delivery to cells. The internalization of the LDL-LDLR complex typically initiates with the binding of adaptor proteins, such as ARH (autosomal recessive hypercholesterolemia) or Dab2 (disabled-2), to the cytoplasmic tail of the LDL receptor frontiersin.org. This interaction is crucial for the formation of clathrin-coated pits and the subsequent recruitment of accessory proteins like AP2 and clathrin, which stimulate the generation of clathrin-coated vesicles frontiersin.org.

The LDL receptor-related protein 6 (LRP6) has also been identified as a critical modulator of receptor-mediated LDL endocytosis. LRP6 forms a complex with the LDL receptor, clathrin, and ARH, undergoing clathrin-mediated internalization upon stimulation with LDL nih.govnih.gov. Impaired LRP6 function, due to genetic variations or knockdown, can severely diminish LDL receptor internalization, highlighting the intricate regulatory network governing cholesterol analog uptake nih.govnih.gov.

Intracellular Trafficking and Esterification Dynamics of this compound Analogs

Following internalization, cholesterol and its analogs undergo intracellular trafficking. Cholesterol, serving as a precursor for steroid hormones, is released from endo-lysosomes and transported to the outer mitochondrial membrane, where steroidogenesis is initiated researchgate.net. Studies involving 19-iodocholesterol, a related iodinated cholesterol analog, have shown its presence in the lipid fraction of rat adrenals snmjournals.org. This suggests that this compound, as a cholesterol analog, likely associates with intracellular lipid droplets and undergoes similar trafficking pathways, including potential esterification. While specific detailed dynamics of this compound esterification are not extensively documented, its concentration within the lipid fraction implies its integration into cellular lipid metabolism, albeit potentially without direct conversion into steroid hormones snmjournals.org.

Metabolic Fate and Stability of this compound in Biological Environments (In Vitro and Pre-clinical Models)

The metabolic fate and stability of this compound are critical factors determining its efficacy and biodistribution in biological systems. Investigations in both in vitro and pre-clinical models have shed light on its persistence and interactions.

Interaction with Cholesterol Esterases and Steroidogenic Pathways in Experimental Models

Cholesterol is the fundamental precursor for the biosynthesis of all steroid hormones, with the initial conversion to pregnenolone (B344588) catalyzed by the mitochondrial enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) researchgate.netnih.govgenome.jpfrontiersin.org. This compound accumulates in tissues that produce steroid hormones, such as the adrenal glands, ovaries, and testes, making it valuable for visualizing areas of hormonal hypersecretion ncats.io.

However, the interaction of this compound with cholesterol esterases and its direct entry into steroidogenic pathways as a substrate appear to be limited. Studies on 19-iodocholesterol, for example, demonstrated that while its uptake by the adrenal gland is significant, this concentration is primarily dependent on cholesterol uptake mechanisms rather than active steroid production snmjournals.org. Treatment with ACTH, which influences cholesterol content, did not affect the concentration of 19-iodocholesterol in the lipid fraction of rat adrenals, suggesting a discordance between its uptake and subsequent steroid biosynthesis snmjournals.org. This implies that this compound, while mimicking cholesterol for cellular uptake, may not be readily processed by the enzymes within the steroidogenic cascade, serving more as an inert tracer that accumulates where cholesterol is actively taken up for steroid production, rather than being a direct participant in the pathway.

Table 1: Comparative Uptake Times for Adrenal Imaging Agents

| Agent | Optimal Scan Time (Hyperfunctioning Adrenals) | Optimal Scan Time (Other Groups) |

| 131I-6-Iodocholesterol (NP-59) | 2-3 days nih.gov | 3-7 days nih.gov |

| 131I-19-Iodocholesterol | 5-10 days nih.gov | 5-10 days nih.gov |

Pre Clinical Research Applications and Methodologies Utilizing 6 Iodocholesterol

Investigation of Adrenal Gland Physiology and Function in Animal Models.

6-Iodocholesterol, particularly in its radioiodinated forms (e.g., with Iodine-131 (B157037) or Iodine-125), has been extensively used to investigate the physiological processes of the adrenal gland in various animal models.

In Vivo Biodistribution and Selective Accumulation in Animal Models (e.g., Rat, Dog).

Studies in animal models, such as rats and dogs, have demonstrated the remarkable selective accumulation of this compound (NP-59) in the adrenal glands. Early research comparing 6β-iodomethyl-19-norcholesterol with its isomer, 19-iodocholesterol, revealed a significantly higher uptake of the former in rat adrenal tissue. Radioactivity from 6-iodomethylnorcholesterol was found to accumulate at least 18 times more than radioactivity from 19-iodocholesterol at 24 hours, and 50 times more at 72 hours in the rat adrenal gland. wikipedia.orgchem960.com This superior accumulation translated into clearer and earlier adrenal images in rats. wikipedia.orgchem960.com

Further tissue distribution studies in rats and dogs confirmed that Iodine-131-NP-59 exhibited higher adrenal uptake and superior adrenal-to-tissue ratios compared to Iodine-131-19-iodocholesterol. nih.govrichtlijnendatabase.nl This enhanced uptake is attributed to less in vivo deiodination of NP-59. nih.gov High uptake of NP-59 has been observed in both the adrenal cortex and, notably, in the adrenal medulla. nih.gov

A comparative overview of the adrenal uptake of 6-Iodomethylnorcholesterol versus 19-Iodocholesterol in rats is presented in the table below.

Table 1: Relative Adrenal Accumulation of 6-Iodomethylnorcholesterol vs. 19-Iodocholesterol in Rats

| Compound | Adrenal Accumulation (times more than 19-Iodocholesterol) at 24 hr | Adrenal Accumulation (times more than 19-Iodocholesterol) at 72 hr | Source |

| 6-Iodomethylnorcholesterol | ≥ 18 | ≥ 50 | wikipedia.orgchem960.com |

In studies involving hypercholesterolaemic rabbits, the biodistribution of Iodine-131-NP-59 was assessed, revealing a decreased adrenal cortical uptake of NP-59 in hypercholesterolaemic animals compared to controls. wikipedia.org More recent investigations with fluorinated analogs, such as 18F-FNP-59, in New Zealand rabbits demonstrated expected uptake in cholesterol-utilizing tissues, including the adrenal glands and liver.

Studies on Adrenocortical Uptake and Selectivity in Pre-clinical Research Paradigms.

The selective uptake of this compound analogs by adrenocortical cells has been a cornerstone of preclinical adrenal research. NP-59 is transported into cells, similar to unlabeled cholesterol, via low-density lipoprotein (LDL) receptors. Once inside the cell, the iodocholesterol (B1628986) is esterified and stored intracellularly, importantly, without undergoing further metabolism or incorporation into adrenocortical steroid hormones. This characteristic makes it an effective tracer for assessing cholesterol uptake pathways relevant to steroidogenesis.

In preclinical research paradigms, the administration of dexamethasone (B1670325) is often employed to suppress adrenocorticotropic hormone (ACTH) secretion, which in turn enhances the functional difference in tracer uptake between various adrenal cortical zones or pathological states. This suppression helps in better differentiating conditions like primary aldosteronism.

Studies in canine models have shown that normal adrenals can be visualized with Iodine-131-19-iodocholesterol, with uptake values ranging from 0.15% to 0.3% of the injected dose. In dogs with pituitary-dependent hyperadrenocorticism, adrenal visualization occurred earlier (3-5 days post-injection) with higher uptake values (0.38%-2.2%).

In women with hyperandrogenism, a retrospective analysis of dexamethasone suppression (DS) adrenal scintiscans using Iodine-131-NP-59 demonstrated a significant correlation between in vivo adrenal gland NP-59 uptake and the excretion of urinary 17-ketosteroids (17-KS) in patients with abnormal bilateral early imaging patterns (r = 0.65, P < 0.05). A strong correlation was also observed in patients with unilateral imaging patterns due to androgen-secreting adrenal cortical adenomas (r = 0.94, P < 0.005). These findings indicate that NP-59 uptake under DS conditions reflects adrenal androgen secretion in cases of androgen excess.

Evaluation of Steroidogenesis and Adrenal Axis Modulation in Research Models.

While this compound itself is not metabolized into steroid hormones, its uptake reflects the activity of the adrenal cortex in utilizing cholesterol, the primary precursor for steroidogenesis. This makes it an indirect, yet valuable, tool for evaluating aspects related to steroidogenesis and adrenal function.

In primary bilateral macronodular adrenal hyperplasia (PBMAH), functional imaging with iodocholesterol uptake has been shown to generally correlate with adrenal size as determined by CT scans. The increased steroidogenesis observed in PBMAH is often regulated by aberrantly expressed G protein-coupled receptors (GPCRs). The uptake patterns of this compound analogs can therefore provide insights into the functional status of the adrenal cortex, indicating hyperfunction or hypofunction related to steroid hormone production. The ability of the adrenal cortex to accumulate this cholesterol analog serves as a functional map of adrenocortical tissues, allowing for the documentation of alterations in adrenal cortical function.

Cellular and Subcellular Localization Studies Using this compound Analogs in Research.

Research utilizing this compound and its analogs has provided insights into the cellular and subcellular handling of cholesterol within adrenal cells. As mentioned, NP-59 is transported into cells via LDL receptors and is subsequently esterified and stored intracellularly. This intracellular storage, particularly in the cholesterol ester fraction, has been observed with other labeled cholesterol derivatives in the adrenal cortex. This suggests that this compound analogs follow the cellular pathways involved in cholesterol uptake and storage, making them useful probes for studying these processes.

Beyond adrenal cells, studies with exogenous labeled cholesterol analogs, including fluorinated NP-59 analogs, have shown their utility as markers for T cell activation, with increased accumulation observed in T cells from certain tumors. This indicates a broader applicability of these analogs in investigating cholesterol trafficking and localization within various cell types in research settings.

Application in Investigating Cholesterol Metabolism and Homeostasis in Experimental Systems.

This compound analogs serve as valuable tools for investigating cholesterol metabolism and homeostasis in experimental systems due to their mimicry of natural cholesterol uptake. The transport of NP-59 into cells via LDL receptors and its subsequent intracellular esterification and storage without further metabolic conversion highlight its role in tracing cholesterol uptake and storage pathways.

Studies on the influence of hypercholesterolaemia in a rabbit model demonstrated that high cholesterol levels led to a decrease in adrenal cortical uptake of Iodine-131-NP-59. wikipedia.org Furthermore, hypercholesterolaemic animals exhibited an increase in NP-59 esters in their serum compared to control animals. wikipedia.org This research directly illustrates how this compound can be used to examine alterations in the relative distribution of cholesterol and its metabolites under varying physiological conditions, thereby contributing to the understanding of cholesterol homeostasis.

Methodologies for Quantitative Assessment of this compound Analog Uptake in Research Settings.

Quantitative assessment of this compound analog uptake is crucial for deriving meaningful research findings. Various methodologies have been developed, particularly in the context of scintigraphic imaging.

One prominent method involves single-photon emission computed tomography (SPECT) for semiquantitative evaluation of Iodine-131-NP-59 uptake. This approach typically involves:

Region of Interest (ROI) Definition: Manually drawing standard elliptic regions of interest over the adrenal glands and a reference organ, such as the liver, on SPECT images obtained at various time points (e.g., 24, 48, 72, and sometimes 96 hours post-injection).

Integral Count Calculation: Summing the counting values from the adrenal ROI over the different time points.

Normalization: Normalizing the adrenal integral count by the hepatic integral count to compute the adrenal percentage of relative uptake (UPT%).

This semiquantitative UPT% variable has shown significant reliability in discriminating between different clinical groups, such as subclinical and preclinical Cushing's syndrome, demonstrating high accuracy, sensitivity, and specificity in preclinical evaluations.

Other semiquantitative parameters derived from NP-59 SPECT include the adrenal to liver ratio (ALR) and the lesion to contralateral ratio (CON) for bilateral adrenal glands. These ratios provide quantitative measures of tracer accumulation, aiding in the assessment of adrenal cortical function and the differentiation of unilateral versus bilateral adrenal disease in research models. The accuracy of NP-59 scintigraphy for diagnostic purposes in various conditions has been reported to range from 71% to 100%.

Comparative Research Studies of 6 Iodocholesterol with Other Experimental Probes

Comparative Analysis of 6-Iodocholesterol with 19-Iodocholesterol as Research Tracers

The introduction of radiolabeled cholesterol analogs in the 1970s marked a breakthrough in adrenal scintigraphy. snmjournals.orgsnmjournals.orgnih.gov The first of these agents to be widely used was ¹³¹I-19-iodocholesterol. snmjournals.orgnih.gov However, subsequent research led to the synthesis of ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59), which demonstrated superior imaging characteristics. oup.com

Comparative studies in animal models and clinical settings revealed that NP-59 has a greater and more rapid uptake in the adrenal cortex. oup.com In rats, radioactivity from 6-iodomethylnorcholesterol accumulated in the adrenal gland at significantly higher rates than from 19-iodocholesterol—at least 18 times more at 24 hours and 50 times more at 72 hours. nih.gov This enhanced concentration in the target tissue, without a corresponding increase in non-adrenal tissues, results in a better target-to-background ratio. oup.com

The practical consequence of this higher uptake is the ability to obtain clearer and more definitive adrenal images at earlier time points. oup.comnih.gov While imaging with ¹³¹I-19-iodocholesterol often required 5 to 10 days for optimal results, satisfactory scans with NP-59 could be achieved in 2 to 3 days for hyperfunctioning glands and 3 to 7 days for others. nih.gov This more rapid and intense adrenal uptake and lower background activity allowed for a more confident interpretation of scintigraphic findings in various adrenal disorders. oup.com One comparative study in a patient who underwent imaging with both agents showed visibly sharper adrenal definition with NP-59. oup.com

| Parameter | 19-Iodocholesterol | This compound (NP-59) |

|---|---|---|

| Adrenal Uptake | Lower and slower | Higher and more rapid oup.com |

| Adrenal Concentration (Rats, vs. 19-Iodocholesterol) | Baseline | ~18x greater at 24 hrs, ~50x greater at 72 hrs nih.gov |

| Time to Optimal Imaging | 5-14 days nih.govnih.gov | 2-7 days oup.comnih.gov |

| Image Quality | Lower definition, higher background | Sharper definition, lower background oup.com |

| Diagnostic Interpretation | Less definitive, delayed | More definitive, earlier oup.com |

Development and Evaluation of Fluorinated Cholesterol Analogs (e.g., FNP-59) for Advanced Research Imaging Modalities

While iodine-labeled cholesterol analogs like NP-59 were valuable for scintigraphy (SPECT imaging), they possessed inherent limitations tied to the radioisotope used (¹³¹I). These drawbacks include relatively poor image resolution, manufacturing challenges, and a high radiation dose to the patient. snmjournals.orgnih.gov To overcome these issues and leverage the advantages of Positron Emission Tomography (PET), which offers superior resolution and sensitivity, researchers focused on developing a fluorine-18 (B77423) (¹⁸F) labeled analog of NP-59. nih.govnih.gov

After numerous efforts, a fluorinated analog, ¹⁸F-FNP-59, was successfully synthesized and evaluated. snmjournals.orgnih.gov The goal was to create a PET imaging agent that retained the biological ability to trace cholesterol utilization while addressing the shortcomings of its iodine-based predecessor. nih.gov

| Feature | Iodine-based Analogs (e.g., ¹³¹I-NP-59) | Fluorinated Analogs (e.g., ¹⁸F-FNP-59) |

|---|---|---|

| Imaging Modality | Scintigraphy / SPECT | Positron Emission Tomography (PET) nih.gov |

| Image Resolution | Poor snmjournals.orgnih.gov | Higher nih.govnih.gov |

| Radiation Dosimetry | High snmjournals.orgnih.gov | Significantly lower snmjournals.orgsnmjournals.org |

| Pharmacokinetics | Established profile for cholesterol use | Similar pharmacokinetic profile to NP-59 snmjournals.orgnih.gov |

| Clinical Potential | Noninvasive measure of adrenal function nih.gov | Improved noninvasive test for adrenocortical diseases nih.govnih.gov |

Comparative Studies with Non-Cholesterol Based Adrenal Probes in Research Models (e.g., Metaiodobenzylguanidine)

The adrenal gland is composed of two distinct parts: the cortex, which produces steroid hormones from cholesterol, and the medulla, which produces catecholamines. While iodocholesterol (B1628986) probes target the cortex, a different class of tracers is required to image the medulla. Metaiodobenzylguanidine (MIBG), a norepinephrine (B1679862) analog, is the primary non-cholesterol-based probe used for this purpose. auctoresonline.orguclahealth.org It is taken up by chromaffin cells of the adrenal medulla and is used to detect tumors arising from this tissue, such as pheochromocytomas and neuroblastomas. uclahealth.orgclevelandclinic.org

Comparative studies highlight the distinct and complementary roles of these two classes of probes. Iodocholesterol (NP-59) scintigraphy is used to characterize cortical lesions like adenomas by imaging cholesterol metabolism. nih.gov In contrast, MIBG scintigraphy is employed to identify medullary tumors by targeting the norepinephrine transporter system. auctoresonline.org

The selection of the appropriate tracer depends on the clinical and biochemical suspicion of the type of adrenal tumor. nih.gov For instance, in the evaluation of a non-hypersecreting adrenal mass (incidentaloma), nor-cholesterol is often the first choice, as benign adenomas are the most common type. nih.gov If the nor-cholesterol scan is normal but clinical suspicion for a pheochromocytoma exists (e.g., due to hypertension), an MIBG scan would be the subsequent investigation. nih.govamegroups.org Studies have shown high diagnostic accuracy for each agent in its specific context: nor-cholesterol demonstrates high sensitivity for identifying adenomas, while MIBG has high sensitivity and specificity for pheochromocytomas. nih.govnih.gov

| Characteristic | Iodocholesterol Probes (e.g., NP-59) | Metaiodobenzylguanidine (MIBG) |

|---|---|---|

| Probe Type | Cholesterol-based analog nih.gov | Norepinephrine analog (Non-cholesterol based) auctoresonline.org |

| Target Tissue | Adrenal Cortex nih.gov | Adrenal Medulla and sympathetic nervous tissue auntminnie.com |

| Mechanism | Uptake reflects cholesterol utilization for steroid synthesis nih.gov | Uptake via norepinephrine transporter into neurosecretory granules nih.gov |

| Primary Indication | Characterization of cortical tumors (e.g., Adenomas) nih.gov | Detection of medullary tumors (e.g., Pheochromocytoma, Neuroblastoma) clevelandclinic.org |

| Diagnostic Accuracy (for respective targets) | High sensitivity and positive predictive value for adenomas nih.gov | High sensitivity and specificity for pheochromocytoma nih.govnih.gov |

Future Research Directions and Translational Perspectives for 6 Iodocholesterol Analogs

Development of Novel 6-Iodocholesterol Derivatives for Enhanced Research Utility.

The development of this compound derivatives has been driven by the continuous demand for improved imaging characteristics and expanded research applications. Initially, 19-iodocholesterol, often labeled with Iodine-125 (B85253) (125I) or Iodine-131 (B157037) (131I), was synthesized for the purpose of adrenal gland photoscanning and the localization of associated tumors. umich.edu A significant advancement in this field occurred with the identification and subsequent synthesis of 6-beta-iodomethyl-19-norcholesterol, widely known as NP-59. This compound was initially discovered as an impurity during the preparation of 19-iodocholesterol. researchgate.netthieme-connect.de NP-59 demonstrated superior adrenal uptake and enhanced stability against in vivo deiodination when compared to its precursor, establishing it as a more effective radiotracer. researchgate.netthieme-connect.de

Subsequent research has concentrated on developing derivatives that mitigate the limitations associated with iodine radioisotopes, particularly for Positron Emission Tomography (PET) imaging. Iodine isotopes, while valuable for SPECT, are characterized by lower spatial resolution, manufacturing complexities, and higher radiation dosimetry to patients, factors that have historically constrained their widespread clinical impact. thieme-connect.deresearchgate.netsnmjournals.org

A pivotal direction in the ongoing development of these compounds is the synthesis of fluorine-18 (B77423) (18F) analogs of NP-59, such as FNP-59. thieme-connect.deresearchgate.netsnmjournals.orgauntminnie.com The creation of FNP-59 presented considerable challenges over decades due to the occurrence of undesired elimination reactions and unexpected rearrangements during the fluorination process. thieme-connect.de However, recent breakthroughs in radiochemistry, including the application of novel mild fluorinating reagents, have facilitated the successful preparation of FNP-59. thieme-connect.deresearchgate.netauntminnie.com This novel derivative is specifically designed to enable higher resolution images with a significantly reduced radiation dose to the subject, thereby substantially enhancing its utility as a PET imaging agent for the functional assessment of adrenal glands based on cholesterol utilization. researchgate.netsnmjournals.orgauntminnie.com

Beyond radioiodinated and radiofluorinated derivatives, other halogenated cholesterol analogs, including 6-bromocholesterol derivatives, have also been explored. google.com These ongoing efforts aim to produce probes with optimized pharmacokinetic profiles, improved target-to-background ratios, and enhanced stability, thereby broadening the array of tools available for studying cholesterol dynamics across various biological systems.

Integration of this compound Research with Advanced Molecular Imaging Techniques (e.g., Positron Emission Tomography, Single-Photon Emission Computed Tomography methodologies in research).

Research involving this compound and its derivatives is inextricably linked with advancements in molecular imaging technologies, particularly SPECT and PET. These modalities offer non-invasive means to visualize molecular activities in vivo, making them indispensable tools in translational research. nih.gov

Single-Photon Emission Computed Tomography (SPECT): Historically, radioiodinated cholesterol derivatives, notably Iodine-131 (131I)-19-iodocholesterol and subsequently Iodine-131 (131I)-NP-59 (6-beta-iodomethyl-19-norcholesterol), have been extensively employed in adrenal scintigraphy and SPECT for the assessment of adrenal cortical function and steroid synthesis. researchgate.netsnmjournals.orgfrontiersin.orgsnmjournals.orgnih.govosti.govnih.gov These techniques facilitate the visualization of adrenal glands and the evaluation of conditions such as Cushing's syndrome, primary aldosteronism, and hyperandrogenism, which are characterized by altered cholesterol uptake and steroidogenesis. researchgate.netfrontiersin.orgnih.gov The integration of SPECT with Computed Tomography (SPECT/CT) has further refined diagnostic precision by providing anatomical co-registration, which aids in the precise localization of adrenal lesions and in differentiating between unilateral and bilateral adrenal pathologies, such as aldosterone-producing adenomas (APAs) and idiopathic adrenal hyperplasia (IAH). frontiersin.orgnih.govresearchgate.net Studies have demonstrated that SPECT/CT can significantly improve both diagnostic accuracy and prognostic predictive ability in patients presenting with primary aldosteronism. researchgate.net

Positron Emission Tomography (PET): While SPECT has proven valuable, its inherent limitations in spatial resolution and the dosimetry associated with iodine isotopes have prompted a significant shift towards PET imaging for more precise and quantitative assessments. thieme-connect.deresearchgate.netsnmjournals.orgauntminnie.com The development of fluorine-18 (18F)-labeled analogs, such as FNP-59, represents a substantial leap in integrating this compound research with PET methodologies. researchgate.netsnmjournals.orgauntminnie.com FNP-59, an 18F-analog of NP-59, has demonstrated considerable promise as a PET imaging agent for the functional imaging of the adrenal glands based on cholesterol utilization. researchgate.netsnmjournals.orgauntminnie.com Preclinical and initial human studies with FNP-59 have revealed a pharmacokinetic profile similar to that of NP-59 but with reduced radiation exposure and the capability to produce higher resolution images. researchgate.netsnmjournals.orgauntminnie.com This advancement allows for a more accurate and less invasive assessment of cholesterol trafficking and uptake within adrenal cortical tissue. snmjournals.org The superior imaging characteristics offered by 18F-labeled derivatives are paving the way for more detailed research into the pathophysiology of adrenal disorders and other conditions involving cholesterol metabolism. Beyond adrenal imaging, the broader field of molecular imaging also explores PET tracers for other aspects of cholesterol metabolism, such as imaging cholesterol 24-hydroxylase (CYP46A1) in the brain, further underscoring the potential of PET in understanding sterol dynamics. acs.org

Table 1: Comparison of Radiotracers for Adrenal Imaging

| Radiotracer | Isotope | Imaging Modality | Advantages | Limitations | Key Applications |

| 19-Iodocholesterol | 125I, 131I | Scintigraphy, SPECT | Early agent for adrenal imaging. umich.edu | Prone to in vivo deiodination, lower uptake than NP-59. umich.eduresearchgate.net | Adrenal gland photoscanning, tumor localization. umich.edu |

| NP-59 (6-beta-iodomethyl-19-norcholesterol) | 131I, 123I, 125I | Scintigraphy, SPECT, SPECT/CT | Superior adrenal uptake, improved stability, better tissue-to-background ratio. researchgate.netthieme-connect.de | Lower spatial resolution, manufacturing challenges, higher radiation dosimetry (for 131I). thieme-connect.deresearchgate.netsnmjournals.org | Adrenal cortical function, steroid synthesis, Cushing's syndrome, primary aldosteronism, hyperandrogenism. researchgate.netfrontiersin.orgnih.gov |

| FNP-59 | 18F | PET, PET/CT | Higher resolution, lower radiation dose, improved spatial resolution. researchgate.netsnmjournals.orgauntminnie.com | Newer agent, requires further clinical validation. researchgate.netsnmjournals.orgauntminnie.com | Functional imaging of adrenal glands based on cholesterol utilization, potential for non-invasive diagnosis of aldosteronism. researchgate.netsnmjournals.orgauntminnie.com |

Potential for this compound Research in Understanding Broader Sterol-Related Pathophysiology.

Research involving this compound and its analogs extends significantly beyond their direct application in adrenal imaging, offering substantial potential for understanding broader sterol-related pathophysiology. Cholesterol is a fundamental biological molecule involved in numerous physiological processes, serving as the essential precursor for all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids. taylorfrancis.comfrontiersin.org

The selective accumulation of radioiodinated cholesterol derivatives in steroidogenic tissues, such as the adrenal cortex and ovaries, underscores their utility as molecular probes for investigating the intricate pathways of steroidogenesis. taylorfrancis.com The conversion of cholesterol to pregnenolone (B344588) represents a critical, rate-limiting step in steroid hormone production. taylorfrancis.com The ability to non-invasively image cholesterol uptake and transfer, as demonstrated by NP-59 scintigraphy, provides a direct measure of adrenal function and steroid synthesis. frontiersin.org This capability is particularly valuable for studying disorders characterized by abnormal steroid hormone production, such as Cushing's syndrome, primary aldosteronism, and hyperandrogenism, where cholesterol utilization is often dysregulated. researchgate.netfrontiersin.orgnih.gov

Furthermore, research utilizing this compound derivatives can significantly contribute to understanding the role of cholesterol in lipid metabolism and associated disorders. For example, studies employing Iodine-131 (131I)-NP-59 have investigated cholesterol uptake in brown adipose tissue (BAT), a tissue recognized for its role in thermogenesis and its potential impact on managing hyperlipidemia and preventing atherosclerosis. auctoresonline.org This line of research suggests that this compound analogs can serve as valuable tools to explore the physiological significance of BAT activation in ameliorating atherogenesis. auctoresonline.org

Q & A

Q. How can researchers ensure ethical compliance when testing this compound in animal models of atherosclerosis?

- Methodological Answer : Adhere to ARRIVE guidelines for sample size justification and humane endpoints. Include sham-treated controls and blinded assessments of lesion areas. Seek approval from institutional animal care committees, and prioritize non-invasive imaging (e.g., ultrasound) to minimize distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.